Arachidonyl alcohol

説明

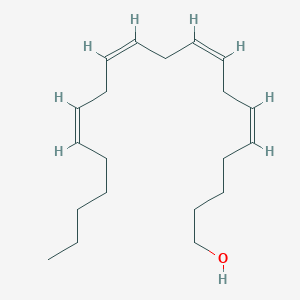

Structure

3D Structure

特性

IUPAC Name |

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h6-7,9-10,12-13,15-16,21H,2-5,8,11,14,17-20H2,1H3/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBCZSBDKXGAGM-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447409 | |

| Record name | Arachidonyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13487-46-2 | |

| Record name | Arachidonyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13487-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arachidonyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The In Vivo Metabolism of Arachidonyl Alcohol: A Technical Guide for Researchers

Abstract

Arachidonyl alcohol, the polyunsaturated fatty alcohol counterpart to the well-studied arachidonic acid, represents an under-investigated area of lipid metabolism. While direct in vivo metabolic studies on this compound are scarce, its metabolic fate can be inferred from the established pathways of long-chain fatty alcohol metabolism. This technical guide provides a comprehensive overview of the putative in vivo metabolism of this compound, targeting researchers, scientists, and drug development professionals. It details the likely enzymatic conversions, potential bioactive products, and relevant signaling pathways. This guide also outlines detailed experimental methodologies and presents quantitative data in structured tables to facilitate further research in this nascent field. All described pathways and workflows are visualized using diagrams to ensure clarity.

Introduction

This compound ((5Z,8Z,11Z,14Z)-eicosatetraen-1-ol) is a 20-carbon polyunsaturated fatty alcohol derived from the reduction of arachidonic acid.[1] While the metabolism of arachidonic acid into a vast array of signaling molecules known as eicosanoids is well-documented, the in vivo metabolic pathways of this compound remain largely uncharacterized.[2][3] This guide aims to bridge this knowledge gap by extrapolating from the known metabolism of other long-chain fatty alcohols to propose a metabolic framework for this compound.

Long-chain fatty alcohols are integral to cellular function, serving as precursors for the synthesis of structural lipids like ether phospholipids (B1166683) and storage lipids such as wax esters.[4][5] They are also participants in a metabolic cycle, known as the "fatty alcohol cycle," which involves their synthesis from and oxidation back to fatty acids. Understanding the nuances of this compound metabolism could unveil novel bioactive lipids and signaling pathways with therapeutic potential.

Putative Metabolic Pathways of this compound

The in vivo metabolism of this compound is hypothesized to follow the general pathways established for other long-chain fatty alcohols. These pathways primarily involve oxidation to its corresponding aldehyde and carboxylic acid, and its incorporation into more complex lipid structures.

The Fatty Alcohol Cycle: Oxidation of this compound

The "fatty alcohol cycle" is a key pathway for the metabolism of fatty alcohols. In the context of this compound, this would involve a two-step oxidation process to yield arachidonic acid.

-

Oxidation to Arachidonyl Aldehyde: The first step is the oxidation of this compound to arachidonyl aldehyde. This reaction is likely catalyzed by a fatty alcohol:NAD+ oxidoreductase (FAO) enzyme complex, of which the fatty alcohol dehydrogenase (FADH) component is a key player. Mammalian alcohol dehydrogenases (ADHs) are known to act on a variety of alcohols, and it is plausible that a member of this enzyme family facilitates this conversion.

-

Oxidation to Arachidonic Acid: The resulting arachidonyl aldehyde is then rapidly oxidized to arachidonic acid. This step is catalyzed by a fatty aldehyde dehydrogenase (FALDH), a component of the FAO complex.

Once formed, arachidonic acid can enter its well-established metabolic cascades, leading to the production of prostaglandins, leukotrienes, and other eicosanoids.

Incorporation into Complex Lipids

This compound can also serve as a substrate for the synthesis of ether lipids and wax esters.

-

Ether Lipid Synthesis: Fatty alcohols are essential precursors for the biosynthesis of ether lipids, particularly plasmalogens. The synthesis is initiated in the peroxisomes where a fatty alcohol is attached to dihydroxyacetone phosphate (B84403) (DHAP) to form alkyldihydroxyacetonephosphate. This is a rate-limiting step in ether lipid formation. Given its structure, this compound could be incorporated into the sn-1 position of the glycerol (B35011) backbone of phospholipids, forming arachidonyl-ether lipids.

-

Wax Ester Formation: Wax esters are neutral lipids that serve as an energy store and are components of surface lipids. They are formed by the esterification of a fatty alcohol with a fatty acid, a reaction catalyzed by acyl-CoA:wax alcohol acyltransferases (AWATs). This compound could be esterified with a variety of fatty acids to form arachidonyl wax esters.

Quantitative Data

Direct quantitative data on the in vivo levels of this compound and its specific metabolites are currently not available in the published literature. Research in this area is needed to understand the physiological concentrations of these compounds and their fluctuations in health and disease. The following table summarizes the key enzymes that are putatively involved in this compound metabolism, based on the known metabolism of other long-chain fatty alcohols.

| Enzyme Family | Subcellular Localization | Putative Substrate | Putative Product | Cofactor | Reference |

| Fatty Alcohol Dehydrogenase (FADH) | Cytosol, Peroxisomes | This compound | Arachidonyl Aldehyde | NAD+ | |

| Fatty Aldehyde Dehydrogenase (FALDH) | Cytosol, Peroxisomes | Arachidonyl Aldehyde | Arachidonic Acid | NAD(P)+ | |

| Acyl-CoA:Wax Alcohol Acyltransferase (AWAT) | Endoplasmic Reticulum | This compound, Fatty Acyl-CoA | Arachidonyl Wax Ester | - | |

| Alkyldihydroxyacetonephosphate Synthase (ADHAPS) | Peroxisomes | This compound, Acyl-DHAP | 1-O-Arachidonyl-DHAP | - |

Experimental Protocols

Investigating the in vivo metabolism of this compound requires robust analytical methodologies. The following section outlines key experimental protocols that can be adapted for this purpose.

In Vivo Administration and Sample Collection

To study the metabolism of this compound, it can be administered to animal models (e.g., rodents) via oral gavage, intraperitoneal injection, or intravenous infusion. The use of a stable isotope-labeled this compound (e.g., deuterated or 13C-labeled) is highly recommended for tracing its metabolic fate and differentiating its metabolites from the endogenous lipid pool.

-

Protocol:

-

Synthesize or procure stable isotope-labeled this compound.

-

Administer the labeled compound to the animal model at a defined dose.

-

At various time points post-administration, collect blood, tissues (e.g., liver, brain, adipose), and excreta (urine and feces).

-

Immediately snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.

-

Process blood to obtain plasma or serum and store at -80°C.

-

Lipid Extraction

A comprehensive lipid extraction is crucial for the subsequent analysis of this compound and its metabolites. A modified Bligh-Dyer or Folch method is commonly employed for this purpose.

-

Protocol:

-

Homogenize tissue samples in a cold solvent mixture, typically chloroform (B151607):methanol (1:2, v/v).

-

Add an internal standard mixture containing known amounts of related lipid species (e.g., deuterated fatty alcohols, fatty acids, and phospholipids) to correct for extraction efficiency and instrument variability.

-

After a brief incubation, add chloroform and water to induce phase separation.

-

Centrifuge the mixture to separate the aqueous and organic layers.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen and store at -80°C.

-

Analytical Techniques

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the separation, identification, and quantification of this compound and its metabolites.

-

Protocol:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).

-

Inject the sample onto a liquid chromatography system equipped with a suitable column (e.g., C18 for reverse-phase or HILIC for normal-phase separation).

-

Elute the lipids using a gradient of mobile phases.

-

Introduce the eluent into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for detection.

-

Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.

-

Identify and quantify this compound and its metabolites based on their accurate mass, retention time, and fragmentation patterns, and by comparison with authentic standards and the internal standards.

-

Potential Signaling Roles and Biological Significance

While direct signaling roles for this compound have not been established, its structural similarity to other bioactive lipids suggests several potential functions.

-

Precursor to Bioactive Molecules: The conversion of this compound to arachidonic acid provides a potential alternative route for the generation of eicosanoids, which are potent mediators of inflammation, immunity, and cardiovascular function.

-

Modulation of Membrane Properties: The incorporation of the highly unsaturated arachidonyl moiety into ether lipids could significantly influence the physical properties of cell membranes, such as fluidity and the formation of lipid rafts. This, in turn, could affect the function of membrane-bound proteins and signaling complexes.

-

Novel Signaling Lipids: this compound itself, or its unique metabolites such as arachidonyl-ether lipids or wax esters, may possess currently unknown signaling properties, analogous to the endocannabinoid system which involves derivatives of arachidonic acid.

Conclusion and Future Directions

The in vivo metabolism of this compound is a largely unexplored area of lipid research. Based on the established principles of fatty alcohol metabolism, it is likely that this compound undergoes oxidation to arachidonic acid and is incorporated into ether lipids and wax esters. However, dedicated in vivo studies are imperative to confirm these pathways, identify the specific enzymes involved, and quantify the resulting metabolites. The development of advanced analytical techniques, particularly in the field of lipidomics, provides the necessary tools to undertake these investigations. Elucidating the metabolic fate of this compound will not only enhance our fundamental understanding of lipid biochemistry but may also open new avenues for therapeutic intervention in diseases where lipid metabolism is dysregulated.

References

- 1. Alcohol dehydrogenase-catalyzed in vitro oxidation of anandamide to N-arachidonoyl glycine, a lipid mediator: Synthesis of N-acyl glycinals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The molecular biology of mammalian arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Ether Lipids in Obesity: From Cells to Population Studies [frontiersin.org]

- 5. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

Arachidonyl Alcohol: An Emerging Player in Lipid Signaling or a Foundational Precursor?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonyl alcohol, a 20-carbon polyunsaturated fatty alcohol, is structurally derived from the reduction of the well-known omega-6 fatty acid, arachidonic acid.[1] While the roles of other arachidonic acid metabolites, such as prostaglandins (B1171923), leukotrienes, anandamide, and 2-arachidonoylglycerol (B1664049) (2-AG), as potent lipid mediators are well-established, the specific function of this compound as a direct signaling molecule remains an area of nascent investigation. This technical guide synthesizes the current understanding of this compound, focusing on its established biochemical functions, potential (though largely uncharacterized) signaling roles, and the experimental methodologies available for its study.

Physicochemical Properties and Synthesis

This compound is a polyunsaturated fatty alcohol.[1] It is primarily known as a substrate for the synthesis of various ether lipids, which are integral components of cell membranes and have their own diverse biological functions.[2][3]

The synthesis of this compound can be achieved through the reduction of arachidonic acid. While this can be performed chemically, there is also evidence of microbial conversion of arachidonic acid to this compound.

Established Role as a Precursor

The most clearly defined role of this compound in cellular biology is as a building block for other complex lipids. It serves as a substrate in the biosynthesis of ether lipids, which are characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone.

Putative Role as a Lipid Mediator: An Area of Limited Research

While the direct signaling functions of this compound are not well-documented, some evidence suggests potential bioactivity. Derivatives of this compound have been synthesized and evaluated for their activity at the cannabinoid receptor 1 (CB1), indicating that modifications of the this compound backbone can yield compounds with signaling potential.[4] However, the direct interaction of unmodified this compound with CB1 or other G-protein coupled receptors (GPCRs) has not been extensively characterized.

Potential Metabolic Pathways

One potential metabolic fate of this compound is its oxidation to N-arachidonoyl glycinal, which can then be further oxidized to N-arachidonoyl glycine, another class of lipid mediators. This conversion is catalyzed by alcohol dehydrogenase (ADH).

Experimental Protocols

Due to the limited research on this compound as a primary lipid mediator, specific, validated protocols for its investigation are not abundant. However, methodologies developed for other fatty alcohols and lipid mediators can be adapted.

Synthesis and Purification of this compound

-

Chemical Synthesis: this compound can be synthesized from arachidonic acid via reduction. A common laboratory method involves the use of a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like diethyl ether or tetrahydrofuran.

-

Purification: Following synthesis, purification is typically achieved through chromatographic techniques.

Quantification of this compound in Biological Samples

The analysis of long-chain fatty alcohols like this compound in biological matrices presents analytical challenges due to their low abundance and hydrophobicity. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful techniques for their quantification.

Table 1: Overview of Analytical Methods for Fatty Alcohol Quantification

| Method | Principle | Derivatization | Advantages | Disadvantages |

| GC-MS | Separation of volatile compounds followed by mass analysis. | Often required to increase volatility (e.g., silylation). | High sensitivity and selectivity. | Requires derivatization, which can introduce variability. |

| LC-MS/MS | Separation by liquid chromatography followed by tandem mass spectrometry. | May not be necessary, but can enhance ionization efficiency. | High specificity and can analyze non-volatile compounds directly. | Potential for matrix effects. |

In Vitro Assays for Biological Activity

Standard in vitro assays can be employed to screen for the biological activity of this compound.

-

Receptor Binding Assays: Radioligand binding assays using cell membranes expressing specific receptors (e.g., GPCRs) can determine if this compound competes with a known ligand.

-

Second Messenger Assays: Functional assays measuring changes in intracellular second messengers, such as cyclic AMP (cAMP) or intracellular calcium ([Ca2+]i), can be used to assess receptor activation or ion channel modulation.

-

Enzyme Activity Assays: The effect of this compound on the activity of relevant enzymes, such as cyclooxygenases or lipoxygenases, can be determined using purified enzymes or cell lysates.

Signaling Pathways and Logical Relationships

The direct signaling pathways of this compound are largely speculative at this point. However, based on its structure and the known activities of related lipids, several hypothetical pathways can be proposed for investigation.

Caption: Hypothetical pathways of this compound synthesis, metabolism, and signaling.

Caption: General experimental workflow for the study of this compound.

Conclusion and Future Directions

This compound is a recognized intermediate in lipid metabolism, primarily serving as a precursor for the synthesis of ether lipids. Its potential role as a direct signaling molecule, or lipid mediator, is an area that remains significantly underexplored. The current body of scientific literature lacks substantial evidence to definitively classify this compound as a canonical lipid mediator in the same vein as prostaglandins or endocannabinoids.

Future research should focus on several key areas to elucidate the potential signaling roles of this compound:

-

Receptor Identification: Systematic screening of this compound against a broad range of receptors, particularly orphan GPCRs, is necessary to identify potential cognate receptors.

-

In Vivo Studies: Administration of this compound in animal models of inflammation, pain, and neurological disorders could reveal previously uncharacterized physiological or pathological roles.

-

Metabolic Profiling: Detailed analysis of the endogenous levels of this compound in various tissues under different physiological and pathological conditions would provide insights into its regulation and potential functions.

-

Development of Specific Tools: The synthesis of radiolabeled or fluorescently tagged this compound would facilitate tracer studies to track its distribution, metabolism, and binding sites.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Separation and determination of homogenous fatty alcohol ethoxylates by liquid chromatography with mulitstage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 花生醇 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. Effects of chronic ethanol administration and withdrawal on incorporation of arachidonate into membrane phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function of Arachidonyl Alcohol and its Derivatives in the Endocannabinoid System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system (ECS) is a complex and ubiquitous signaling network that plays a crucial role in regulating a wide array of physiological processes. Central to this system are the cannabinoid receptors, primarily CB1 and CB2, and their endogenous ligands, the endocannabinoids. While N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) are the most extensively studied endocannabinoids, the broader family of arachidonic acid-derived lipids continues to be a subject of intense research. This technical guide focuses on the role of Arachidonyl alcohol and its derivatives within the endocannabinoid landscape.

Initially, it is critical to clarify that This compound ((5Z,8Z,11Z,14Z)-eicosatetraen-1-ol) , the fatty alcohol derived from the reduction of arachidonic acid, is not considered an endogenous cannabinoid ligand. Its primary role in this context is as a synthetic precursor for the generation of novel molecules aimed at probing the ECS.[1] Researchers have synthesized ester, carbonate, and carbamate (B1207046) derivatives of this compound to explore the structure-activity relationships at the CB1 receptor.[2]

This guide will first define this compound and its limited direct role. It will then pivot to the closely related and functionally significant arachidonic acid derivatives, AEA and 2-AG, which possess alcohol-containing moieties and are central to ECS signaling. A significant portion of this guide is dedicated to the well-documented interactions between ethanol (B145695) (an alcohol) and the endocannabinoid system, a critical area of investigation for understanding the neurobiology of alcohol use disorder.

This compound and its Synthetic Derivatives

This compound serves as a foundational structure for the synthesis of novel cannabinoid receptor ligands. The rationale behind these synthetic efforts is to develop agonists or antagonists with improved enzymatic stability compared to the endogenous cannabinoids, which are rapidly degraded.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound is a key strategy for developing new chemical probes for the ECS. One study describes the synthesis of several ester, carbonate, and carbamate derivatives of this compound.[2] While the detailed synthetic schemes are beyond the scope of this guide, the general approach involves the functionalization of the primary alcohol group of this compound.

Cannabinoid Receptor Activity of this compound Derivatives

The synthesized derivatives of this compound have been evaluated for their activity at the CB1 receptor using functional assays such as the [³⁵S]GTPγS binding assay.[1][2] This assay measures the activation of G-proteins coupled to the receptor, providing an indication of the agonist or antagonist properties of the tested compounds.

Table 1: Cannabinoid Receptor Binding Affinities and Activities of Key Ligands

| Compound | Receptor | Assay Type | Value | Efficacy | Reference |

| Δ⁹-THC | Human CB1 | Ki (nM) | 25.1 | - | |

| Δ⁹-THC | Rat CB1 | Ki (nM) | 42.6 | - | |

| Anandamide (AEA) | Human CB1 | Ki (nM) | 239.2 | Partial Agonist | |

| Anandamide (AEA) | Rat CB1 | Ki (nM) | 87.7 | Partial Agonist | |

| 2-Arachidonoylglycerol (2-AG) | Human CB1 | - | - | Full Agonist | |

| 2-Arachidonoylglycerol (2-AG) | Human CB2 | - | - | Full Agonist | |

| SR141716A (Rimonabant) | Human CB1 | Ki (nM) | 1.98 | Inverse Agonist | |

| This compound Ester Derivatives | Rat CB1 | [³⁵S]GTPγS | Less potent than AEA | Partial Agonist |

The Interplay of Ethanol and the Endocannabinoid System

The interaction between ethanol and the ECS is a significant area of research, with implications for understanding alcohol addiction and its physiological effects. Both acute and chronic ethanol exposure have been shown to modulate the levels of the primary endocannabinoids, AEA and 2-AG, in various brain regions.

Ethanol's Impact on Endocannabinoid Levels

Ethanol administration leads to complex, region-specific, and duration-dependent changes in the brain's endocannabinoid tone. These alterations are thought to contribute to the rewarding effects of alcohol, as well as the development of tolerance and dependence.

Table 2: Effects of Ethanol Administration on Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG) Levels in Different Brain Regions

| Ethanol Administration | Brain Region | Endocannabinoid | Change in Level | Species | Reference |

| Acute (4 g/kg, i.p.) | Nucleus Accumbens | AEA | Decrease | Rat | |

| Acute (4 g/kg, i.p.) | Cerebellum | AEA | Decrease | Rat | |

| Acute (4 g/kg, i.p.) | Hippocampus | AEA | Decrease | Rat | |

| Chronic | Cerebellar Granule Neurons | AEA (extracellular) | Increase | Rat | |

| Chronic | Neuroblastoma Cells | AEA & 2-AG | Increase | Human | |

| Alcohol Self-Administration | Nucleus Accumbens | 2-AG (extracellular) | Increase | Rat |

Signaling Pathways Implicated in Ethanol-ECS Interactions

The alterations in endocannabinoid levels induced by ethanol lead to downstream changes in synaptic transmission. For instance, increased 2-AG in the nucleus accumbens is thought to disinhibit dopamine (B1211576) release, contributing to the rewarding properties of alcohol. Chronic ethanol exposure can also lead to a downregulation of CB1 receptors, a neuroadaptive change that may contribute to tolerance and withdrawal symptoms.

Experimental Protocols

This section provides an overview of key experimental methodologies cited in the context of studying this compound derivatives and the effects of ethanol on the ECS.

Quantification of Endocannabinoids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of endocannabinoids in biological matrices.

Protocol Overview:

-

Sample Preparation:

-

Brain tissue is homogenized in an extraction solvent (e.g., acetonitrile).

-

Internal standards (deuterated analogs of AEA and 2-AG) are added.

-

Proteins are precipitated by centrifugation.

-

The supernatant is collected and evaporated to dryness.

-

The residue is reconstituted in a suitable solvent for LC-MS analysis.

-

-

Chromatographic Separation:

-

A C18 reverse-phase column is typically used.

-

A gradient mobile phase (e.g., methanol (B129727) and water) is employed to separate the analytes.

-

-

Mass Spectrometric Detection:

-

Positive electrospray ionization (ESI+) is commonly used.

-

Analytes are quantified using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.

-

[³⁵S]GTPγS Binding Assay for Cannabinoid Receptor Activity

This functional assay determines the ability of a ligand to activate G-protein-coupled receptors like CB1 and CB2.

Protocol Overview:

-

Membrane Preparation:

-

Cell membranes expressing the cannabinoid receptor of interest are prepared.

-

-

Assay Setup:

-

In a 96-well plate, the following are added in order: assay buffer, GDP, the test compound (e.g., an this compound derivative), and the cell membranes.

-

-

Initiation of Reaction:

-

The reaction is initiated by adding [³⁵S]GTPγS.

-

-

Incubation:

-

The plate is incubated to allow for the binding of [³⁵S]GTPγS to activated G-proteins.

-

-

Termination and Filtration:

-

The reaction is stopped by rapid filtration through a filter plate to separate bound from unbound [³⁵S]GTPγS.

-

-

Detection:

-

The radioactivity retained on the filter is measured using a scintillation counter.

-

Agonist activity is determined by the increase in [³⁵S]GTPγS binding compared to baseline.

-

Conclusion

References

The Intricate Dance of Arachidonyl Alcohol Derivatives and Receptor Activity: A Technical Guide

For Immediate Release

A deep dive into the pharmacology of endocannabinoid analogues, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of arachidonyl alcohol derivatives and their interactions with key physiological receptors. The paper synthesizes critical data on binding affinities, functional activities, and the underlying signaling pathways, presenting it in an accessible format complete with detailed experimental protocols and visual diagrams.

This whitepaper explores the structure-activity relationships of prominent this compound derivatives, including the endogenous cannabinoids Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG), alongside synthetic analogues such as Noladin Ether, Virodhamine, Arachidonyl Cyclopropylamide (ACPA), and Arachidonyl-2'-chloroethylamide (ACEA). A primary focus is their engagement with cannabinoid receptors CB1 and CB2, with additional insights into their activity at other important targets like the G-protein coupled receptor 55 (GPR55) and the transient receptor potential vanilloid 1 (TRPV1).

Quantitative Receptor Activity of this compound Derivatives

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of key this compound derivatives at various receptor sites. This data is crucial for understanding the selectivity and potential therapeutic applications of these compounds.

| Compound | Receptor | Binding Affinity (Ki) [nM] | Notes |

| Anandamide (AEA) | hCB1 | 61 - 543[1] | Partial agonist.[2] Also acts on TRPV1 channels.[2][3] |

| hCB2 | 279 - 1,940[1] | Weak partial agonist.[4] | |

| 2-Arachidonoylglycerol (2-AG) | hCB1 | 472[5] | Full agonist.[4][6] Considered a primary endogenous ligand for both CB1 and CB2.[4][6][7] |

| hCB2 | 1,400[5] | Full agonist.[4] | |

| Noladin Ether | hCB1 | 21.2[5][8][9][10][11] | Endogenous agonist.[5][10] |

| hCB2 | > 3,000[5][8][9][10][11] | Weak binding.[5][8][9][10][11] Full agonist at human CB2 receptors.[12] | |

| Virodhamine | hCB1 | - | Antagonist/partial agonist.[13] |

| hCB2 | - | Full agonist.[13] | |

| GPR55 | - | Partial agonist.[14] | |

| Arachidonyl Cyclopropylamide (ACPA) | hCB1 | 2.2[15] | Potent and selective CB1 agonist.[15] |

| hCB2 | 715[15] | ||

| Arachidonyl-2'-chloroethylamide (ACEA) | hCB1 | 1.4[16] | Highly selective CB1 agonist with over 1000-fold selectivity over CB2.[16] |

| hCB2 | >1,400 | ||

| TRPV1 | - | Acts on capsaicin-sensitive TRPV1 receptors.[17] |

Signaling Pathways of Cannabinoid Receptor Activation

Activation of cannabinoid receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular events. The CB1 receptor, predominantly expressed in the central nervous system, and the CB2 receptor, primarily found in the immune system, typically couple to inhibitory G-proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.

Experimental Protocols

Accurate characterization of the interaction between this compound derivatives and their receptors is fundamental. The following sections detail the methodologies for key in vitro assays.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Workflow:

Detailed Protocol:

-

Membrane Preparation: Utilize commercially available cell membranes expressing the human CB1 or CB2 receptor, or prepare them from cultured cells (e.g., HEK-293 or CHO) overexpressing the receptor of interest.

-

Assay Buffer: Prepare a suitable binding buffer, typically containing Tris-HCl, BSA, and protease inhibitors.

-

Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]CP-55,940), and varying concentrations of the unlabeled test compound.[18][19]

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a potent, unlabeled cannabinoid ligand to saturate all specific binding sites.[18]

-

Competitive Binding: Wells containing membranes, radioligand, and a serial dilution of the test compound.

-

-

Incubation Conditions: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[19]

-

Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

-

cAMP Functional Assay

This assay measures the functional activity of a compound by quantifying its effect on the intracellular levels of cyclic AMP (cAMP). For Gi/o-coupled receptors like CB1 and CB2, an agonist will decrease cAMP levels.

Workflow:

Detailed Protocol (Example using HTRF):

-

Cell Culture: Plate cells stably or transiently expressing the cannabinoid receptor of interest in a suitable multi-well plate and culture overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound (agonist). For antagonist testing, prepare a fixed concentration of a known agonist.

-

Stimulation:

-

For agonist mode , add the test compound to the cells. Often, a stimulant of adenylyl cyclase like forskolin is added to induce a measurable baseline of cAMP that can then be inhibited by the CB1/CB2 agonist.

-

For antagonist mode , pre-incubate the cells with the test compound (antagonist) before adding a known agonist at a concentration that elicits a submaximal response (e.g., EC80).[20]

-

-

Incubation: Incubate the cells for a specified period (e.g., 30 minutes) at 37°C to allow for receptor activation and subsequent changes in cAMP levels.

-

Lysis and Detection: Lyse the cells and detect the amount of cAMP produced using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) assay.[20][21] These kits typically involve a competitive immunoassay between native cAMP and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.

-

Data Analysis:

-

Generate dose-response curves by plotting the assay signal against the logarithm of the compound concentration.

-

For agonists, calculate the EC50 value, which is the concentration that produces 50% of the maximal response.

-

For antagonists, calculate the IC50 value, which is the concentration that inhibits 50% of the agonist-induced response.

-

This technical guide provides a foundational understanding of the receptor activity of key this compound derivatives. The provided data and protocols serve as a valuable resource for researchers in the field of cannabinoid pharmacology and drug discovery. Further investigation into the nuanced signaling pathways and the physiological implications of these compounds will continue to advance our knowledge and therapeutic potential.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Anandamide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Arachidonoylglycerol, an endogenous cannabinoid receptor ligand, induces rapid actin polymerization in HL-60 cells differentiated into macrophage-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lumirlab.com [lumirlab.com]

- 6. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. 2-arachidonyl glyceryl ether, an endogenous agonist of the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The endocannabinoid noladin ether acts as a full agonist at human CB2 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of a novel endocannabinoid, virodhamine, with antagonist activity at the CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Arachidonoyl Cyclopropylamide - Applications - CAT N°: 91053 [bertin-bioreagent.com]

- 16. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The cannabinomimetic arachidonyl-2-chloroethylamide (ACEA) acts on capsaicin-sensitive TRPV1 receptors but not cannabinoid receptors in rat joints - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Arachidonyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonyl alcohol, the fatty alcohol derivative of the essential fatty acid arachidonic acid, is a critical precursor in the biosynthesis of ether lipids, a class of phospholipids (B1166683) vital for cellular membrane structure and signaling. While the direct discovery of this compound as a distinct molecular entity is not as historically documented as its parent fatty acid, its existence and biological significance are well-established through its role in lipid metabolism. This technical guide provides a comprehensive overview of the synthesis, isolation, and biological importance of this compound, with a focus on experimental protocols and data presentation for the scientific community.

Introduction: From Arachidonic Acid to its Alcoholic Counterpart

The discovery of arachidonic acid in the early 20th century paved the way for understanding its myriad physiological roles, from inflammation to neurotransmission. This compound emerges from this metabolic landscape as a key intermediate. It is a long-chain polyunsaturated fatty alcohol that serves as the backbone for the sn-1 position of ether-linked glycerophospholipids. These lipids are integral components of cellular membranes, particularly abundant in nervous tissue and the heart, where they are implicated in protecting against oxidative stress, modulating membrane fluidity, and participating in signaling cascades.

The primary route to this compound in biological systems is through the enzymatic reduction of arachidonic acid. This conversion is a critical step in channeling arachidonic acid away from the production of eicosanoids (prostaglandins, leukotrienes, etc.) and towards the synthesis of stable ether lipids.

Biosynthesis and Chemical Synthesis of this compound

This compound can be generated through both biological and chemical pathways.

Enzymatic Synthesis

In biological systems, fatty acyl-CoA reductases (FARs) are responsible for the reduction of fatty acyl-CoAs to their corresponding fatty alcohols. While specific FARs with absolute specificity for arachidonoyl-CoA are not extensively characterized, it is understood that this conversion is a key step in the ether lipid synthesis pathway.

A notable example of microbial production is by Acinetobacter sp. N-476-2, which has been identified for its ability to efficiently convert arachidonic acid to this compound.

Chemical Synthesis

Chemical synthesis provides a direct and high-yield route to this compound, primarily for research and commercial purposes. A common method involves the reduction of arachidonic acid or its methyl ester.

Quantitative Data on Synthesis:

| Synthesis Method | Precursor | Reducing Agent | Solvent | Yield (%) | Reference |

| Chemical Reduction | Arachidonic Acid | Lithium aluminum hydride (LiAlH4) | Diethyl ether | >95 | (General method) |

| Chemical Reduction | Methyl arachidonate | Sodium borohydride (B1222165) (NaBH4) / LiAlH4 | Ethanol / Diethyl ether | High | (General method) |

| Microbial Conversion | Arachidonic Acid | Acinetobacter sp. N-476-2 | Culture medium | Not specified | [Nagao et al., 2012] |

Experimental Protocols

Proposed Protocol for the Isolation and Purification of this compound from Microbial Culture (Acinetobacter sp. N-476-2)

This protocol is a proposed methodology based on established techniques for lipid extraction and purification.

Objective: To isolate and purify this compound from the biomass of Acinetobacter sp. N-476-2 cultured with arachidonic acid.

Materials:

-

Acinetobacter sp. N-476-2 culture grown in a suitable medium supplemented with arachidonic acid.

-

Chloroform (B151607), Methanol, 0.9% NaCl solution (for Folch extraction).

-

Hexane (B92381), Diethyl ether, Acetic acid (for Solid Phase Extraction).

-

Silica (B1680970) gel for Solid Phase Extraction (SPE) cartridges.

-

Nitrogen gas supply for solvent evaporation.

-

Glassware: Centrifuge tubes, separatory funnel, round-bottom flasks.

-

Rotary evaporator.

-

Thin Layer Chromatography (TLC) plates (silica gel G) and developing tank.

-

Iodine vapor or other suitable stain for visualization.

Procedure:

-

Harvesting and Lysis:

-

Centrifuge the bacterial culture to pellet the cells.

-

Wash the cell pellet with phosphate-buffered saline (PBS) and re-centrifuge.

-

Resuspend the pellet in a suitable buffer and lyse the cells using sonication or a French press to release intracellular lipids.

-

-

Lipid Extraction (Modified Folch Method):

-

To the cell lysate, add a 2:1 (v/v) mixture of chloroform:methanol to a final volume ratio of 2:1:0.8 (chloroform:methanol:lysate).

-

Homogenize the mixture thoroughly for 2-3 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Centrifuge the mixture to achieve clear separation of the lower organic phase and the upper aqueous phase.

-

Carefully collect the lower chloroform phase containing the total lipids.

-

-

Saponification (Optional - if isolating from wax esters):

-

This step is included for completeness if this compound is expected to be in esterified form. For free this compound, this step can be omitted.

-

Evaporate the chloroform extract to dryness under a stream of nitrogen.

-

Resuspend the lipid extract in 2 M ethanolic KOH and heat at 70°C for 1 hour to hydrolyze any esters.

-

After cooling, add an equal volume of water and extract the non-saponifiable lipids (including fatty alcohols) with hexane or diethyl ether.

-

-

Purification by Solid Phase Extraction (SPE):

-

Condition a silica gel SPE cartridge with hexane.

-

Dissolve the lipid extract (or the non-saponifiable fraction) in a minimal amount of hexane and apply it to the cartridge.

-

Wash the cartridge with hexane to elute non-polar lipids like hydrocarbons.

-

Elute the fatty alcohols with a solvent of increasing polarity, such as a mixture of hexane and diethyl ether (e.g., 90:10 v/v, then 80:20 v/v).

-

Collect the fractions and monitor by TLC to identify the fraction containing this compound. A suitable developing solvent for TLC would be hexane:diethyl ether:acetic acid (e.g., 70:30:1 v/v/v).

-

-

Solvent Removal and Quantification:

-

Combine the fractions containing pure this compound (as determined by TLC).

-

Evaporate the solvent under a stream of nitrogen.

-

Determine the yield gravimetrically and confirm the purity by analytical techniques.

-

Protocol for the Chemical Synthesis of this compound from Arachidonic Acid

Objective: To synthesize this compound by the reduction of arachidonic acid.

Materials:

-

Arachidonic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Glassware: Round-bottom flask, dropping funnel, condenser, magnetic stirrer.

-

Inert atmosphere setup (e.g., nitrogen or argon).

Procedure:

-

Reaction Setup:

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether.

-

Cool the suspension in an ice bath.

-

-

Reduction:

-

Dissolve arachidonic acid in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Quenching:

-

Cool the reaction mixture again in an ice bath.

-

Carefully and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of 1 M HCl to dissolve the aluminum salts.

-

-

Extraction and Purification:

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator.

-

The resulting crude this compound can be further purified by column chromatography on silica gel if necessary.

-

Signaling Pathways and Biological Role

This compound's primary known biological function is to serve as a precursor for the synthesis of ether lipids.

Ether Lipid Biosynthesis Pathway

The synthesis of ether lipids begins in the peroxisome and is completed in the endoplasmic reticulum. This compound is a key substrate in this pathway.

Caption: Biosynthesis pathway of ether lipids incorporating this compound.

Experimental Workflow for Isolation and Analysis:

Caption: Experimental workflow for the isolation and analysis of this compound.

Analytical Characterization

The identity and purity of isolated or synthesized this compound are confirmed using a combination of analytical techniques.

Analytical Techniques for this compound:

| Technique | Purpose | Expected Results |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification. | A specific retention time and a mass spectrum with a characteristic molecular ion peak and fragmentation pattern. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation. | Signals corresponding to the vinyl protons of the double bonds, the methylene (B1212753) protons adjacent to the double bonds and the alcohol, and the terminal methyl group. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification. | A broad O-H stretching band for the alcohol group, C-H stretching bands for the alkyl chain, and C=C stretching for the double bonds. |

Conclusion

This compound, while less studied than its precursor arachidonic acid, holds a crucial position in lipid biochemistry as the gateway to the ether lipid world. Understanding its synthesis and isolation is fundamental for researchers investigating the roles of ether lipids in health and disease. The protocols and data presented in this guide offer a foundational resource for the scientific community to further explore the chemistry and biology of this important molecule. Future research focusing on the specific enzymes involved in its production and its precise physiological concentrations will undoubtedly shed more light on its significance in cellular function.

Arachidonyl Alcohol: A Key Precursor in the Biosynthesis and Signaling of Ether Lipids

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ether lipids are a unique class of glycerophospholipids characterized by an alkyl or alkenyl group attached to the sn-1 position of the glycerol (B35011) backbone via an ether linkage, distinguishing them from the more common diacyl phospholipids (B1166683) which possess an ester bond. These lipids, particularly the plasmalogen subclass with a vinyl-ether bond, constitute a significant portion of the phospholipid content in various mammalian tissues, reaching up to 20% of the total phospholipid pool.[1] They are especially abundant in the brain, heart, and immune cells.[1] Ether lipids are not merely structural components of cellular membranes; they play critical roles in membrane dynamics, vesicular fusion, the formation of lipid rafts, and cellular signaling.[1][2][3] Furthermore, they serve as a major reservoir for polyunsaturated fatty acids (PUFAs) like arachidonic acid and act as endogenous antioxidants, protecting cells from oxidative stress.

The biosynthesis of the ether bond is a complex, multi-step process initiated in the peroxisome and completed in the endoplasmic reticulum. A crucial rate-limiting step in this pathway is the generation of long-chain fatty alcohols from their corresponding fatty acyl-CoAs. Arachidonyl alcohol, derived from the essential fatty acid arachidonic acid (20:4), is a substrate for the synthesis of a specific subset of ether lipids. These arachidonyl-containing ether lipids are precursors to potent signaling molecules and contribute to the unique biophysical properties of membranes. This guide provides a comprehensive overview of the role of this compound as a precursor for ether lipids, detailing the biosynthetic and signaling pathways, and presenting key experimental protocols for their study.

Biosynthesis of Arachidonyl-Containing Ether Lipids

The synthesis of ether lipids from this compound begins with the conversion of arachidonic acid into its alcohol form, which is then utilized by the core ether lipid synthesis machinery in the peroxisome.

Generation of this compound

The formation of this compound is a two-step process occurring in the cytoplasm and at the peroxisomal membrane.

-

Activation of Arachidonic Acid: Cytosolic arachidonic acid is first activated to its CoA thioester, arachidonoyl-CoA, by an Acyl-CoA synthetase (ACS).

-

Reduction to this compound: Arachidonoyl-CoA is then reduced to this compound by a fatty acyl-CoA reductase (FAR). In mammals, two FAR enzymes, FAR1 and FAR2, are primarily responsible for fatty alcohol production. These enzymes are associated with the peroxisomal membrane and reduce long-chain fatty acyl-CoAs to their corresponding alcohols using NADPH as a cofactor. FAR1 shows a preference for C16-C18 saturated and unsaturated fatty acyl-CoAs, which aligns with the typical composition of the sn-1 position in ether lipids, while FAR2 is more active towards very-long-chain fatty acyl-CoAs (≥C20). Therefore, both enzymes could potentially contribute to the synthesis of this compound. The activity of FAR1 is considered a rate-limiting step in the overall biosynthesis of ether lipids.

Peroxisomal Pathway of Ether Lipid Synthesis

The initial, defining steps of ether lipid synthesis occur within the peroxisome, utilizing the newly formed this compound.

-

Acylation of DHAP: The pathway starts with the acylation of dihydroxyacetone phosphate (B84403) (DHAP), a glycolysis intermediate, at the sn-1 position. This reaction is catalyzed by glyceronephosphate O-acyltransferase (GNPAT), also known as DHAPAT, using a long-chain acyl-CoA.

-

Formation of the Ether Bond: The acyl group of the resulting 1-acyl-DHAP is then exchanged for a fatty alcohol, such as this compound. This critical step, which forms the characteristic ether bond, is catalyzed by alkylglycerone phosphate synthase (AGPS), also known as ADHAPS. The product of this reaction is 1-O-arachidonyl-DHAP.

-

Reduction Step: The keto group at the sn-2 position of 1-O-alkyl-DHAP is subsequently reduced by an acyl/alkyl-DHAP reductase, yielding 1-O-arachidonyl-glycerol-3-phosphate (AGP).

Maturation in the Endoplasmic Reticulum (ER)

The precursor molecule, 1-O-arachidonyl-glycerol-3-phosphate, is then transported to the ER for the final maturation steps, which are shared with the diacyl phospholipid synthesis pathway. These steps include:

-

Acylation at sn-2: An acyltransferase adds a fatty acid (often a PUFA like arachidonic acid itself) to the sn-2 position.

-

Head Group Addition: The phosphate group is removed, and a phosphobase head group (e.g., choline (B1196258) or ethanolamine) is attached to the sn-3 position, forming plasmanyl (alkyl) ether lipids.

-

Plasmalogen Formation: For the synthesis of plasmalogens (alkenyl ether lipids), the alkyl chain at the sn-1 position of a plasmanyl precursor (typically phosphatidylethanolamine) is desaturated by plasmanylethanolamine desaturase to create the vinyl-ether bond.

The complete biosynthetic pathway is illustrated in the diagram below.

Figure 1. Biosynthetic pathway from arachidonic acid to ether lipids.

Quantitative Data on Enzyme Substrates

The substrate specificity of the enzymes involved in fatty alcohol synthesis is critical for determining the composition of the resulting ether lipids. While extensive kinetic data for arachidonoyl-CoA specifically is limited in the literature, the known preferences of FAR enzymes provide valuable insights.

| Enzyme | Preferred Substrates | Typical Products | Tissue Expression | Reference |

| FAR1 | C16-C18 saturated and unsaturated fatty acyl-CoAs | C16-C18 fatty alcohols | Widely expressed; high in kidney, testis, brain | |

| FAR2 | ≥C20 fatty acyl-CoAs (Very-long-chain) | ≥C20 fatty alcohols | Tissue-specific; high in eyelids (meibomian glands), skin | |

| GNPAT | Long-chain acyl-CoAs (e.g., C16:0, C18:0) | 1-Acyl-DHAP | Peroxisomes (ubiquitous) | |

| AGPS | Long-chain fatty alcohols (e.g., C16:0, C18:1) | 1-Alkyl-DHAP | Peroxisomes (ubiquitous) |

Signaling Roles of Arachidonyl-Containing Ether Lipids

Ether lipids derived from this compound are not just structural molecules; they are integral to cellular signaling networks, either as direct signaling agents or as precursors to other bioactive lipids.

Platelet-Activating Factor (PAF) and Related Lipids

Platelet-Activating Factor (PAF) is a potent, pro-inflammatory signaling lipid. It is an ether lipid of the plasmanylcholine class (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine). While typically described with a C16 or C18 alkyl chain, the synthetic pathway can utilize various alkyl chains. The synthesis of PAF can proceed from arachidonyl-containing plasmanylcholine precursors. An enzyme, phospholipase A2 (PLA2), specifically cPLA2 which targets arachidonyl-containing phospholipids, hydrolyzes the fatty acid at the sn-2 position. The resulting lysolipid is then acetylated to form PAF. PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR), the PAF receptor, initiating signaling cascades that involve phospholipase C (PLC), protein kinase C (PKC), and calcium mobilization, leading to inflammatory responses, platelet aggregation, and immune cell activation.

Reservoir for Eicosanoids

Ether lipids, particularly plasmalogens, are highly enriched with PUFAs, including arachidonic acid, at the sn-2 position. These PUFAs can be liberated by the action of PLA2. The released arachidonic acid then serves as the primary substrate for the synthesis of eicosanoids (prostaglandins, leukotrienes, and thromboxanes), which are critical mediators of inflammation, immunity, and hemostasis. Therefore, arachidonyl-containing ether lipids are key storage depots that regulate the availability of precursors for these powerful signaling molecules.

Figure 2. Signaling pathways involving arachidonyl-ether lipids.

Experimental Protocols

Studying the metabolism of this compound and its incorporation into ether lipids requires specialized biochemical and analytical techniques.

In Vitro Fatty Acyl-CoA Reductase (FAR) Activity Assay

This protocol measures the enzymatic conversion of a radiolabeled fatty acyl-CoA to its corresponding fatty alcohol.

Materials:

-

Cell homogenates or post-nuclear supernatant fraction

-

Reaction Buffer: 50 mM sodium phosphate (pH 7.2), 2 mM MgCl2, 1 mg/mL fatty acid-free BSA

-

NADPH solution (10 mM stock)

-

[14C]-Arachidonoyl-CoA (or other labeled fatty acyl-CoA)

-

Stop Solution: Chloroform (B151607):Methanol (2:1, v/v)

-

TLC plate (Silica gel)

-

TLC Solvent System: e.g., hexane:diethyl ether:acetic acid (70:30:1, v/v)

-

Scintillation counter or autoradiography imager

Procedure:

-

Prepare cell lysates by homogenization in a suitable buffer (e.g., 50 mM Tris-Cl, pH 8.0, 0.25 M sucrose) and obtain a post-nuclear supernatant by centrifugation.

-

In a reaction tube, add 50 µg of the protein fraction.

-

Add reaction buffer to a final volume of 180 µL.

-

Add 10 µL of 1.25 mM NADPH (final concentration ~69 µM, adjust as needed).

-

Initiate the reaction by adding 10 µL of [14C]-Arachidonoyl-CoA (e.g., 0.1 µCi).

-

Incubate the reaction mixture for 20-30 minutes at 37°C.

-

Terminate the reaction by adding 4 volumes of the stop solution (800 µL of Chloroform:Methanol).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Spot the extracted lipids onto a TLC plate and develop using the solvent system.

-

Visualize and quantify the radiolabeled fatty alcohol product using autoradiography or by scraping the corresponding band and using liquid scintillation counting.

Quantification of Ether Lipids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the detailed characterization and quantification of lipid species, including ether lipids.

Protocol Outline:

-

Lipid Extraction:

-

Homogenize tissue or cell pellets in a cold solvent.

-

Perform a lipid extraction using a modified Bligh-Dyer or Folch method with chloroform and methanol. An internal standard mixture containing known amounts of deuterated or odd-chain lipid standards should be added at the start of the extraction for absolute quantification.

-

-

Liquid Chromatography (LC) Separation:

-

Resuspend the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).

-

Inject the sample onto a reversed-phase chromatography column (e.g., C18 or C30).

-

Separate lipid classes using a gradient elution with mobile phases containing solvents like water, acetonitrile, and isopropanol (B130326) with additives such as ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve ionization.

-

-

Tandem Mass Spectrometry (MS/MS) Analysis:

-

The eluent from the LC is directed to an electrospray ionization (ESI) source of a mass spectrometer (e.g., Q-Exactive Orbitrap).

-

Acquire data in both positive and negative ion modes to detect different lipid classes (e.g., PC in positive mode, PE in negative mode).

-

Perform MS/MS fragmentation on parent ions corresponding to potential ether lipid species. The fragmentation patterns allow for the unequivocal identification of the headgroup, the ether-linked chain at sn-1, and the ester-linked acyl chain at sn-2.

-

Quantify the identified lipid species by comparing their peak areas to those of the internal standards.

-

Figure 3. Experimental workflow for LC-MS/MS-based lipidomics.

Conclusion

This compound serves as a vital, albeit less abundant, precursor for a specific and functionally important subset of ether lipids. Its synthesis from arachidonic acid is controlled by fatty acyl-CoA reductases, representing a key regulatory point in the pathway. The subsequent incorporation of the arachidonyl moiety into the sn-1 position of the glycerol backbone endows the resulting ether lipids with unique properties. These lipids are not only structural elements but are also deeply integrated into cellular signaling, acting as precursors for PAF and as critical reservoirs for arachidonic acid-derived eicosanoids. A thorough understanding of these pathways, facilitated by robust experimental methodologies, is essential for researchers in lipid biology and professionals in drug development, as targeting ether lipid metabolism may offer novel therapeutic strategies for a range of diseases, including inflammatory disorders, cancer, and neurological conditions.

References

Methodological & Application

Synthesis of Arachidonyl Alcohol from Arachidonic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonyl alcohol is a polyunsaturated fatty alcohol that serves as a valuable building block in the synthesis of various biologically active lipids, including ether lipids and other signaling molecules. Its synthesis from the readily available precursor, arachidonic acid, is a fundamental transformation in medicinal chemistry and lipid research. The primary method for this conversion is the reduction of the carboxylic acid functionality to a primary alcohol. This document provides detailed application notes and protocols for the synthesis of this compound from arachidonic acid, focusing on the robust and high-yielding reduction using lithium aluminum hydride (LiAlH₄).

Principle of the Method

The synthesis of this compound from arachidonic acid is achieved through the reduction of the carboxylic acid group. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of efficiently converting carboxylic acids to primary alcohols.[1][2][3] Weaker reducing agents, such as sodium borohydride, are not effective for this transformation.[4] The reaction proceeds via the deprotonation of the acidic carboxylic acid proton, followed by nucleophilic attack of hydride ions from the aluminohydride complex. An intermediate aldehyde is formed, which is immediately further reduced to the corresponding alkoxide. A subsequent aqueous workup is necessary to quench the excess reducing agent and protonate the alkoxide to yield the final alcohol product. A key advantage of using LiAlH₄ is its general selectivity for carbonyl groups over non-conjugated carbon-carbon double bonds, thus preserving the polyunsaturated chain of arachidonic acid.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from arachidonic acid.

| Parameter | Value | Reference |

| Reactant | Arachidonic Acid | |

| Molecular Formula | C₂₀H₃₂O₂ | |

| Molecular Weight | 304.47 g/mol | |

| Product | This compound | |

| Molecular Formula | C₂₀H₃₄O | |

| Molecular Weight | 290.5 g/mol | |

| Appearance | Neat oil | |

| Reaction | ||

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | |

| Typical Solvent | Anhydrous Diethyl Ether or THF | |

| Theoretical Yield | ~95.4% (w/w) | |

| Purification | ||

| Method | Silica (B1680970) Gel Column Chromatography | |

| Characterization | ||

| IR Spectroscopy (O-H) | ~3300-3400 cm⁻¹ (broad) | |

| IR Spectroscopy (C-O) | ~1050-1150 cm⁻¹ | |

| ¹H NMR (CH₂-OH) | ~3.6 ppm (triplet) | |

| ¹³C NMR (CH₂-OH) | ~62 ppm |

Experimental Protocols

Materials and Reagents

-

Arachidonic acid (≥98% purity)

-

Lithium aluminum hydride (LiAlH₄), powder or pellets

-

Anhydrous diethyl ether (or Tetrahydrofuran, THF)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Silica gel (for column chromatography)

-

Hexane (B92381) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon gas line)

-

Magnetic stirrer and heating mantle

Protocol 1: Reduction of Arachidonic Acid with LiAlH₄

This protocol details the reduction of arachidonic acid to this compound.

-

Reaction Setup:

-

Under an inert atmosphere (nitrogen or argon), add 1.5 to 2.0 molar equivalents of lithium aluminum hydride to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Add sufficient anhydrous diethyl ether (or THF) to create a stirrable slurry.

-

Cool the slurry to 0 °C using an ice bath.

-

-

Addition of Arachidonic Acid:

-

Dissolve 1.0 molar equivalent of arachidonic acid in anhydrous diethyl ether (or THF) in a dropping funnel.

-

Add the arachidonic acid solution dropwise to the stirred LiAlH₄ slurry at 0 °C. The addition should be slow to control the initial exothermic reaction and hydrogen gas evolution.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

-

-

Workup:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully add water dropwise to quench the excess LiAlH₄. This is a highly exothermic process that generates hydrogen gas, so extreme caution is required.

-

Next, add 1M HCl solution dropwise until the grayish precipitate turns into a clear solution.

-

Transfer the mixture to a separatory funnel.

-

-

Extraction:

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers.

-

-

Drying and Solvent Removal:

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of the crude this compound.

-

Column Preparation:

-

Prepare a silica gel column using a slurry packing method with a non-polar solvent system (e.g., hexane).

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the eluting solvent.

-

Carefully load the sample onto the top of the silica gel column.

-

-

Elution:

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

-

Collect fractions and monitor by TLC.

-

-

Isolation of Pure Product:

-

Combine the fractions containing the pure this compound.

-

Remove the solvent under reduced pressure to obtain the purified this compound as a neat oil.

-

Visualizations

Caption: Workflow for the synthesis and purification of this compound.

Caption: Chemical transformation of arachidonic acid to this compound.

References

Enzymatic Synthesis of Arachidonyl Alcohol: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the enzymatic synthesis of arachidonyl alcohol offers a highly specific and efficient alternative to traditional chemical methods. This document provides detailed application notes and protocols for the biocatalytic production of this important polyunsaturated fatty alcohol.

This compound, a 20-carbon polyunsaturated fatty alcohol, serves as a crucial precursor for the synthesis of various biologically active ether lipids and is a subject of interest in lipid signaling research. Enzymatic synthesis provides a green and selective route to produce this molecule, avoiding the harsh conditions and potential side products associated with chemical synthesis.

Introduction to Enzymatic Synthesis

The primary enzymatic route for converting arachidonic acid to this compound involves a two-step cascade reaction. First, a Carboxylic Acid Reductase (CAR) enzyme activates the carboxylic acid group of arachidonic acid and reduces it to an aldehyde. Subsequently, an Alcohol Dehydrogenase (ADH) or a broad-specificity aldehyde reductase reduces the arachidonyl aldehyde to this compound.

Alternatively, certain microorganisms, such as Acinetobacter sp. N-476-2, have been identified as capable of directly converting arachidonic acid to this compound, likely through a similar enzymatic pathway.

Experimental Protocols

This section details the protocols for the enzymatic synthesis of this compound using either a cell-free enzymatic system or a whole-cell biocatalyst approach.

Protocol 1: Cell-Free Synthesis using Carboxylic Acid Reductase (CAR) and Alcohol Dehydrogenase (ADH)

This protocol describes the in-vitro synthesis of this compound from arachidonic acid using purified CAR and ADH enzymes.

Materials:

-

Arachidonic acid (substrate)

-

Carboxylic Acid Reductase (CAR) from Mycobacterium marinum or other suitable source with broad substrate specificity.

-

Alcohol Dehydrogenase (ADH) from Saccharomyces cerevisiae or other suitable source.

-

ATP (Adenosine triphosphate)

-

NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)

-

Dithiothreitol (DTT)

-

Magnesium chloride (MgCl₂)

-

Potassium phosphate buffer (pH 7.4)

-

Organic solvent (e.g., n-hexane or ethyl acetate) for extraction

-

Silica (B1680970) gel for column chromatography

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a sterile reaction vessel, prepare the reaction mixture containing potassium phosphate buffer (100 mM, pH 7.4), MgCl₂ (10 mM), ATP (5 mM), NADPH (5 mM), and DTT (1 mM).

-

Substrate Addition: Dissolve arachidonic acid in a minimal amount of a co-solvent like DMSO and add it to the reaction mixture to a final concentration of 1-5 mM.

-

Enzyme Addition: Add purified CAR enzyme (e.g., 0.1-0.5 mg/mL) and ADH enzyme (e.g., 0.2-1.0 mg/mL) to the reaction mixture.

-

Incubation: Incubate the reaction mixture at a controlled temperature, typically between 25-37°C, with gentle agitation for 12-24 hours.

-

Reaction Quenching: Stop the reaction by adding an equal volume of cold ethyl acetate (B1210297).

-

Extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases. Collect the upper organic layer containing the this compound. Repeat the extraction twice.

-

Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

-

Purification: Purify the crude this compound by silica gel column chromatography using a hexane:ethyl acetate gradient.

-

Analysis: Analyze the purified product by GC-MS or HPLC-ELSD to confirm its identity and purity.

Protocol 2: Whole-Cell Biocatalysis using Acinetobacter sp. N-476-2

This protocol utilizes the bacterium Acinetobacter sp. N-476-2 for the conversion of arachidonic acid to this compound.

Materials:

-

Acinetobacter sp. N-476-2 culture

-

Growth medium (e.g., Luria-Bertani broth)

-

Arachidonic acid

-

Inducer (if required for enzyme expression)

-

Phosphate buffer (pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Cell Culture: Grow a culture of Acinetobacter sp. N-476-2 in a suitable growth medium at its optimal temperature (e.g., 30°C) with shaking until it reaches the late logarithmic or early stationary phase.

-

Cell Harvesting and Preparation: Harvest the cells by centrifugation and wash them with phosphate buffer. Resuspend the cell pellet in the same buffer to a desired cell density (e.g., OD₆₀₀ of 10-20).

-

Biotransformation: Add arachidonic acid (e.g., 1-10 g/L) to the cell suspension. If necessary, add an inducer to promote the expression of the required enzymes.

-

Incubation: Incubate the reaction mixture at the optimal temperature with agitation for 24-72 hours.

-

Extraction and Purification: Follow steps 6-9 from Protocol 1 to extract, purify, and analyze the synthesized this compound.

Data Presentation

The following tables summarize typical quantitative data obtained from enzymatic synthesis of fatty alcohols. Note that specific yields for this compound may vary depending on the exact experimental conditions and enzyme sources.

| Parameter | Value | Reference |

| Enzyme System | Carboxylic Acid Reductase & Alcohol Dehydrogenase | General literature on fatty alcohol synthesis |

| Substrate | Fatty Acids (C12-C18) | General literature on fatty alcohol synthesis |

| Typical Conversion Rate | 60 - 95% | [1][2] |

| Typical Product Yield | 50 - 350 mg/L in engineered microbes | [3] |

Table 1. Representative quantitative data for cell-free enzymatic synthesis of fatty alcohols.

| Parameter | Value | Reference |

| Biocatalyst | Engineered E. coli or S. cerevisiae | General literature on fatty alcohol synthesis |

| Substrate | Glucose (for de novo synthesis) or supplemented fatty acids | General literature on fatty alcohol synthesis |

| Typical Titer | 1 - 8 g/L | General literature on fatty alcohol synthesis |

| Typical Yield | 20 - 100 mg/g of carbon source | General literature on fatty alcohol synthesis |

Table 2. Representative quantitative data for whole-cell biocatalysis for fatty alcohol production.

Mandatory Visualizations

Caption: Workflow of the two-step enzymatic synthesis of this compound.

Caption: Hypothesized signaling role of this compound via ether lipids.

Signaling Pathways and Biological Relevance

While the direct signaling roles of this compound are still under investigation, it is primarily recognized as a precursor for the synthesis of ether lipids.[4] These lipids, such as plasmalogens, are integral components of cell membranes, particularly in neuronal tissues and the cardiovascular system.

The incorporation of the arachidonyl moiety into ether lipids can influence:

-

Membrane Fluidity and Structure: The presence of the polyunsaturated arachidonyl chain can significantly impact the physical properties of cell membranes.

-

Signal Transduction: Ether lipids can act as reservoirs for second messengers and their precursors.

-

Antioxidant Defense: Plasmalogens are known to protect cells from oxidative stress.

Further research is needed to elucidate the specific signaling cascades that may be directly initiated or modulated by this compound or its immediate downstream metabolites.

Analytical Methods

Accurate quantification of this compound is crucial for monitoring reaction progress and for biological studies.